molecular formula C12H14N2O6S B1521308 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid CAS No. 1396962-98-3

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Cat. No.: B1521308
CAS No.: 1396962-98-3
M. Wt: 314.32 g/mol
InChI Key: QVGGIKOTVXGKEZ-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry This compound features a sulfonamide group attached to a benzene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form 4-acetylbenzenesulfonamide. This intermediate is then reacted with 3-carbamoylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the sulfonamide group results in amines .

Scientific Research Applications

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which is crucial in various physiological processes . The compound’s sulfonamide group plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: A simpler sulfonamide with similar biological activities.

    4-Acetylbenzenesulfonamide: An intermediate in the synthesis of the target compound.

    3-Carbamoylpropanoic acid: Another intermediate used in the synthesis.

Uniqueness

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high specificity sets it apart from other sulfonamides .

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGGIKOTVXGKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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